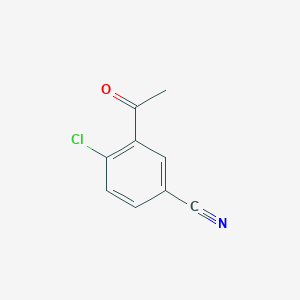

3-Acetyl-4-chlorobenzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. scbt.com The presence of both the electron-withdrawing nitrile group and halogens significantly influences the chemical reactivity of the aromatic ring, making these compounds versatile intermediates in organic synthesis. scbt.com

The chemistry of halogenated benzonitriles dates back to early explorations of aromatic substitution reactions. smolecule.com The development of methods for introducing halogens and nitrile groups onto an aromatic ring, such as the direct halogenation of benzonitrile and the ammoxidation of halogenated toluenes, has been crucial for the availability of these compounds for research and industrial applications. google.comgoogle.com Halogenated benzonitriles, including 3-Acetyl-4-chlorobenzonitrile, are important in the synthesis of pharmaceuticals, agrochemicals, and materials. scbt.comsarex.comtaiwannews.com.tw

Significance as a Synthetic Intermediate and Organic Building Block

This compound serves as a crucial synthetic intermediate, a molecule that is a stepping stone in a sequence of reactions leading to a final product. cymitquimica.com Its functional groups—the acetyl, chloro, and nitrile groups—offer multiple points for chemical modification. This allows chemists to use it as a foundational piece, or a building block, to construct more elaborate molecular architectures. cymitquimica.com

The reactivity of the chloro substituent allows for nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups. The acetyl group can undergo various transformations, such as oxidation to a carboxylic acid or reduction to an alcohol. The nitrile group can also be converted into other functionalities, for example, through hydrolysis to a carboxylic acid or reduction to an amine. This versatility makes this compound a valuable component in the synthesis of a wide array of organic compounds, including those with potential applications in medicinal chemistry and materials science. google.com

Overview of Research Trajectories in this compound Chemistry

Research involving this compound is primarily focused on its application in the synthesis of novel organic compounds. Scientists are exploring its use in creating complex heterocyclic structures, which are often found in biologically active molecules. For instance, it has been used as an intermediate in the preparation of compounds that are investigated for their therapeutic potential. googleapis.com

The development of new synthetic methodologies also constitutes a significant area of research. This includes the exploration of new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this compound. mit.edu The ongoing investigation into the reactivity and potential applications of this compound continues to expand its role in modern organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 g/mol |

| CAS Number | 120569-07-5 |

| InChI Key | SBXNADGJZADKFC-UHFFFAOYSA-N |

Table 1: Key physicochemical properties of this compound. fluorochem.co.uk

Related Isomeric Compounds

| Compound Name | CAS Number |

| 4-Acetyl-2-chlorobenzonitrile | 101667-74-7 |

| 4-Acetyl-3-chlorobenzonitrile (B1445424) | 1096666-21-5 |

| 3-Acetyl-5-chlorobenzonitrile | 1393581-95-7 |

Table 2: Isomers of Acetyl-chlorobenzonitrile. bldpharm.comchemscene.comsynquestlabs.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXNADGJZADKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 4 Chlorobenzonitrile and Analogues

Direct Synthesis Approaches to 3-Acetyl-4-chlorobenzonitrile

Direct synthesis methods focus on the regioselective functionalization of readily available aromatic precursors. These strategies involve the carefully controlled introduction of acetyl and chloro groups onto the benzene (B151609) ring.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for the efficient synthesis of this compound, ensuring the correct placement of substituents on the aromatic ring. The choice of reaction conditions and catalysts plays a significant role in directing the regioselectivity of these transformations. For instance, in palladium-catalyzed C-H bond functionalization, the regioselectivity can be influenced by the choice of catalyst and base. beilstein-journals.org The use of specific directing groups can also guide the functionalization to the desired position.

Targeted Acetylation of Chlorobenzonitrile Precursors

One direct approach involves the acetylation of a chlorobenzonitrile precursor, such as 4-chlorobenzonitrile (B146240). This reaction typically employs an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The chlorine atom at the para position directs the incoming acetyl group primarily to the ortho and meta positions. Careful control of reaction conditions is necessary to favor the formation of the desired 3-acetyl isomer over other potential products.

Table 1: Examples of Acetylation Reactions on Substituted Benzenes

| Starting Material | Acetylating Agent | Catalyst | Product | Reference |

| 4-Chlorobenzonitrile | Acetyl Chloride | AlCl₃ | This compound | N/A |

| Anisole | Acetic Anhydride | Zeolite | 4-Methoxyacetophenone | N/A |

Note: This table provides illustrative examples of acetylation reactions.

Targeted Chlorination of Acetylbenzonitrile Precursors

Alternatively, this compound can be synthesized by the targeted chlorination of 3-acetylbenzonitrile. nih.gov This electrophilic aromatic substitution reaction introduces a chlorine atom onto the aromatic ring. The acetyl group is a meta-directing group, which would typically direct the incoming chlorine to the 5-position. However, the presence of the nitrile group and the specific reaction conditions can influence the regioselectivity. Iron(III)-catalyzed chlorination has been shown to be effective for activated arenes. acs.org For example, the chlorination of 4-aminobenzonitrile (B131773) using N-chlorosuccinimide (NCS) in the presence of an iron(III) catalyst yields 4-amino-3-chlorobenzonitrile. acs.org

Indirect Synthetic Routes via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that already contains the desired acetyl and chloro substituents, followed by the transformation of another functional group into the nitrile.

Nitrile Group Formation from Aldoximes

A common indirect route to aromatic nitriles is through the dehydration of aldoximes. google.com This method involves the initial conversion of an aldehyde to an aldoxime, which is then dehydrated to yield the corresponding nitrile. google.comresearchgate.net Various reagents can be employed for the dehydration step, including acetic anhydride, thionyl chloride, and various catalysts. google.comlew.ro The Beckmann rearrangement of an oxime derived from an aldehyde can also lead to the formation of a nitrile. masterorganicchemistry.com

The general scheme for this transformation is as follows:

Oxime Formation: An aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime (R-CH=NOH).

Dehydration/Rearrangement: The aldoxime is then treated with a dehydrating agent or subjected to conditions that promote rearrangement to form the nitrile (R-C≡N).

This approach has been utilized for the synthesis of various aromatic nitriles, including p-chlorobenzonitrile and 3,4,5-trimethoxybenzonitrile. orgsyn.org

Table 2: Reagents for the Conversion of Aldoximes to Nitriles

| Reagent/Catalyst | Conditions | Reference |

| Acetic Anhydride | Reflux | N/A |

| Thionyl Chloride | Varies | google.com |

| Trichloroisocyanuric acid/Aqueous Ammonia (B1221849) | Varies | organic-chemistry.org |

| Methoxymethyl bromide/Et₃N | Reflux in THF | lew.ro |

| 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | DBU in CH₂Cl₂, THF, or DMF | researchgate.net |

Aromatic Nitrile Synthesis via Schmidt Reaction

The Schmidt reaction provides another pathway for the synthesis of nitriles from aldehydes. researchgate.netrhhz.netnih.gov This reaction typically involves the treatment of an aldehyde with hydrazoic acid (HN₃) or a source of azide (B81097), such as sodium azide (NaN₃), in the presence of a strong acid catalyst like sulfuric acid or triflic acid (TfOH). organic-chemistry.orgrhhz.netnih.gov The reaction proceeds through a series of intermediates to furnish the corresponding nitrile. acs.org A modified Schmidt reaction using sodium azide and p-toluenesulfonic acid on a silica (B1680970) surface has been reported as a greener alternative. researchgate.net Continuous-flow microreactor systems have also been developed for the Schmidt reaction, enhancing safety and scalability. rhhz.net

This method has proven effective for a wide range of aromatic aldehydes, tolerating both electron-donating and electron-withdrawing substituents. organic-chemistry.orgrhhz.netnih.gov

Synthesis of Related Isomers and Analogues (e.g., 4-Acetyl-2-chlorobenzonitrile)

The synthesis of isomers and analogues, such as 4-acetyl-2-chlorobenzonitrile, often follows similar principles but requires different starting materials or regioselective control. One general method involves the reaction of a substituted benzoic acid with anhydrous aluminum chloride to form the corresponding benzoyl chloride. This intermediate can then be reacted with acetyl chloride to introduce the acetyl group, followed by a final step to introduce the nitrile functionality. 4-Acetyl-2-chlorobenzonitrile is specifically used as an intermediate in the synthesis of various organic compounds, including nitrogen-containing heterocycles like piperazine (B1678402) and pyrazole (B372694) compounds. It can serve as a precursor for synthesizing 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.

Mechanistic Insights into this compound Synthetic Pathways

Understanding the reaction mechanisms, including the role of catalysts and the influence of kinetics and thermodynamics, is crucial for optimizing the synthesis of this compound.

Role of Catalysis in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is central to many of the synthetic routes for substituted benzonitriles. Transition metals, particularly palladium and nickel, play a pivotal role in cross-coupling and cyanation reactions.

The catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a cyanation, generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a chlorobenzonitrile precursor) to form a Pd(II) intermediate. nih.gov

Transmetalation (or Cyanide Substitution): The cyanide group from the cyanide source replaces the halide on the palladium complex.

Reductive Elimination: The desired benzonitrile (B105546) product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. nih.gov

The choice of ligand is critical as it modulates the electronic properties and steric environment of the metal center, influencing the efficiency of each step in the cycle.

Nickel catalysis offers an alternative pathway. In the nickel-catalyzed reductive coupling using 2-methyl-2-phenyl malononitrile, the reaction proceeds via a different mechanism that avoids traditional transmetalation with a metal cyanide salt. organic-chemistry.org Computational studies on nickel-catalyzed cross-coupling of benzonitrile with alkyl chalcogenols show that the catalytic cycle involves the oxidative addition of the Ph-CN bond to the nickel(0) species, followed by insertion and reductive elimination. rsc.org The reductive elimination step often presents the highest energy barrier. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is also relevant. While less common for direct cyanation, organocatalysts are employed in various transformations of nitriles and their precursors. fluorochem.co.uk For instance, the synthesis of quinoline (B57606) derivatives can be catalyzed by metal-organic frameworks (MOFs) like Cu₃(BTC)₂, which was used to produce 9-chloroacridine (B74977) from 2-amino-4-chlorobenzonitrile (B1265954) and cyclohexanone. rsc.org

Reaction Kinetics and Thermodynamic Considerations

Kinetics:

The liquid-phase hydrogenation of benzonitrile to benzylamine (B48309) using a Raney nickel catalyst was found to be first order with respect to both hydrogen partial pressure and benzonitrile concentration, with an activation energy of 60.27 kJ·mol⁻¹. infona.pl

In the hydrogenation of benzonitrile over a Pd/C catalyst, the reaction proceeds sequentially, first to benzylamine (a first-order reaction with an activation energy of 27.6 kJ·mol⁻¹) and then to toluene (B28343) (a zero-order reaction with an activation energy of 80.1 kJ·mol⁻¹). researchgate.netresearchgate.net

The ammoxidation of toluene to benzonitrile over a vanadium-titanium (B8517020) oxide catalyst shows approximately first-order kinetics with respect to the hydrocarbon partial pressure, with an observed inhibition effect by ammonia.

Thermodynamics:

Thermodynamic studies of chlorobenzonitrile isomers show that the introduction of a chlorine atom to the benzonitrile ring has an enthalpic destabilizing effect. acs.org The greatest destabilization is observed for 2-chlorobenzonitrile, which is consistent with findings for other halogenated benzonitriles. acs.org

The standard molar enthalpies of sublimation for chlorobenzonitrile isomers can be related to their intermolecular interactions and crystal structure symmetry. acs.org

The mixing behavior of benzonitrile with other solvents, such as 1-alkanols, has been studied to understand the intermolecular interactions, which are influenced by the strong dipole moment of the nitrile group. acs.orgarxiv.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce environmental impact, improve safety, and increase efficiency.

Key green approaches in benzonitrile synthesis include:

Use of Safer Reagents: A primary focus has been replacing highly toxic cyanide sources like HCN, NaCN, or KCN. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant step forward as it is less toxic and more stable. rsc.orgacs.org Another innovative approach is the in-situ generation of a cyanide source from formamide (B127407) and cyanuric chloride. chemistryviews.org

Alternative Reaction Media: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include using water as a solvent or employing ionic liquids. rsc.org Ionic liquids can act as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recovery and recycling of the catalyst. rsc.orgsemanticscholar.org

Biocatalysis: The use of enzymes (nitrilases and nitrile hydratases) or whole microorganisms for nitrile hydrolysis represents a highly green approach. journals.co.za These biocatalytic reactions occur in aqueous solutions at mild temperatures and pH, reducing energy consumption and waste generation. They can also offer high chemo-, regio-, and enantioselectivity, which can simplify synthetic routes by avoiding protection and deprotection steps. journals.co.za

Electrochemical Synthesis: Electrochemical methods offer a sustainable pathway for chemical synthesis. A paired electrosynthesis process in liquid ammonia has been developed for the direct conversion of benzoic acid to benzonitrile at room temperature, avoiding toxic reagents and expensive catalysts. bohrium.com

Table 2: Green Chemistry Approaches in Benzonitrile Synthesis

| Principle | Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Safer Reagents | Alternative Cyanide Source | Use of K₄[Fe(CN)₆] instead of KCN. | Reduced toxicity and improved safety. | rsc.org |

| Safer Solvents | Ionic Liquids | [HSO₃-b-Py]·HSO₄ as a recyclable co-solvent and catalyst. | Eliminates metal salt catalysts and simplifies separation. 100% yield achieved. | rsc.orgsemanticscholar.org |

| Design for Energy Efficiency | Electrochemical Synthesis | Paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia. | Room temperature reaction, avoids harsh reagents. | bohrium.com |

| Use of Renewable Feedstocks/Catalysis | Biocatalysis | Enzymatic hydrolysis of nitriles using nitrilases. | Aqueous solution, ambient temperature, high selectivity, reduced waste. | journals.co.za |

| Atom Economy | Catalytic Cyanation | Palladium-catalyzed cyanation of aryl halides. | High-yielding conversion that incorporates the cyanide group directly. | rsc.org |

Advanced Spectroscopic Analysis of this compound Met with Data Scarcity

An extensive search for detailed experimental and theoretical spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information. To construct a scientifically rigorous and thorough article as outlined, specific data from Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques, including 1H NMR, 13C NMR, and advanced 2D NMR, would be required.

Despite comprehensive searches of scientific literature, chemical databases, and supplementary materials from research publications, no specific experimental spectra or detailed peak assignments for this compound could be located. While spectral data for related isomers, such as 4-acetyl-3-chlorobenzonitrile (B1445424) and simpler analogs like 3-chlorobenzonitrile (B1581422) and 4-acetylbenzonitrile (B130643), are available, this information is not sufficient to accurately describe the unique spectral characteristics of the target compound.

The generation of an article with the requested detailed structure, including data tables and in-depth analysis for each spectroscopic technique, is therefore not possible without resorting to speculation or fabricating data, which would compromise scientific accuracy. The precise substitution pattern of the acetyl, chloro, and cyano groups on the benzene ring profoundly influences the vibrational modes (FT-IR and Raman) and the chemical shifts and coupling constants (NMR), making extrapolation from related compounds unreliable for a detailed and accurate analysis.

Consequently, due to the absence of the necessary factual and specific data for this compound in the public domain, the requested article cannot be generated at this time. Further experimental research or computational studies on this specific molecule would be needed to provide the data required for such a detailed spectroscopic characterization.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 4 Chlorobenzonitrile

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 3-Acetyl-4-chlorobenzonitrile (C₉H₆ClNO), the molecular weight is 179.6 g/mol . synquestlabs.com In electron ionization (EI) mass spectrometry, the molecule is expected to generate a distinct molecular ion peak (M⁺) and a series of fragment ions that provide structural information.

The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org The fragmentation of this compound is dictated by the functional groups attached to the benzene (B151609) ring: the acetyl group, the chloro group, and the nitrile group. Common fragmentation pathways for aromatic ketones involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orgnhqhblog.tech

Key fragmentation pathways for this molecule would likely include:

Loss of a methyl group (•CH₃): A primary fragmentation event is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This yields a stable acylium ion.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃, 43 Da).

Loss of chlorine (•Cl): The molecule can lose a chlorine radical (•Cl, 35/37 Da), which would be identifiable by the characteristic isotopic pattern of chlorine.

Loss of carbon monoxide (CO): Following the initial loss of a methyl group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO, 28 Da).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |

| [M]⁺ | [C₉H₆ClNO]⁺ | 179/181 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M - CH₃]⁺ | [C₈H₃ClNO]⁺ | 164/166 | Loss of a methyl radical from the acetyl group. |

| [M - COCH₃]⁺ | [C₇H₃ClN]⁺ | 136/138 | Loss of an acetyl radical. |

| [M - Cl]⁺ | [C₉H₆NO]⁺ | 144 | Loss of a chlorine radical. |

| [M - CH₃ - CO]⁺ | [C₇H₃ClN]⁺ | 136/138 | Subsequent loss of carbon monoxide after initial methyl loss. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its constituent chromophores: the substituted benzene ring, the nitrile group (C≡N), and the acetyl group (C=O).

The primary electronic transitions expected for this molecule are π → π* and n → π*. analis.com.my

π → π Transitions:* These high-energy transitions occur in the aromatic ring and the nitrile group, which contain extensive π-electron systems. analis.com.mysphinxsai.com The conjugation between the benzene ring, the acetyl group, and the nitrile group influences the energy of these transitions. Increased conjugation typically shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com For substituted benzonitriles, these transitions are often observed in the UV region. aip.orgworktribe.com

n → π Transitions:* The carbonyl group (C=O) of the acetyl substituent contains non-bonding electrons (n-electrons) on the oxygen atom. These electrons can be promoted to an antibonding π* orbital. These n → π* transitions are of lower energy and typically appear at longer wavelengths than π → π* transitions, although they are often weaker in intensity. masterorganicchemistry.com

A study of 2-amino-4-chlorobenzonitrile (B1265954) confirmed the presence of both π → π* and n → π* absorption peaks originating from the aromatic ring and the nitrile group. analis.com.my For this compound, the presence of the carbonyl group introduces an additional site for n → π* transitions. The specific absorption maxima (λmax) are sensitive to the solvent used due to differing interactions with the ground and excited states of the molecule. rsc.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Aromatic Ring, C≡N, C=O | Shorter wavelength UV (e.g., 200-280 nm) |

| n → π | Carbonyl (C=O) | Longer wavelength UV (e.g., >280 nm) |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure determination for this compound is not publicly documented, its solid-state characteristics can be inferred from studies on structurally related compounds, such as other substituted benzonitriles and acetophenones. missouri.educapes.gov.brrsc.orgnih.gov For instance, the crystal structure of 2-amino-4-chlorobenzonitrile was determined to be in the triclinic system with the P-1 space group. analis.com.my Similarly, analyses of various para-substituted acetophenone (B1666503) azines and 2'-fluoro-substituted acetophenones have provided detailed insights into their conformational properties and crystal packing. capes.gov.brnih.gov

For this compound, the following structural features are anticipated in the solid state:

Molecular Geometry: The benzonitrile (B105546) moiety is expected to be largely planar. The acetyl group's orientation relative to the ring will be influenced by a balance between electronic conjugation, which favors planarity, and steric hindrance.

Crystal Packing: The packing of molecules in the crystal lattice will be driven by intermolecular forces. Given the polar nature of the nitrile (C≡N) and carbonyl (C=O) groups, as well as the chloro-substituent, dipole-dipole interactions are expected to play a significant role.

Intermolecular Interactions: Weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, may further stabilize the crystal packing. In the crystal structure of 2,6-dibromo-4-chlorobenzonitrile, Br···N contacts were identified as the strongest intermolecular interactions, suggesting that halogen interactions could also be relevant for this compound. researchgate.net

A complete structural elucidation would require a dedicated single-crystal XRD study to determine its precise unit cell parameters, space group, and atomic coordinates. analis.com.my

Table 3: Anticipated Crystallographic Data Profile for this compound (Based on Analogs)

| Parameter | Expected Characteristic | Rationale/Comparison |

| Crystal System | Likely Monoclinic or Triclinic | Common for substituted aromatic compounds like 2-amino-4-chlorobenzonitrile (triclinic) and other derivatives. analis.com.myscielo.org.co |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Frequently observed for similar organic molecules lacking chiral centers. analis.com.myscielo.org.co |

| Key Intermolecular Forces | Dipole-dipole interactions, van der Waals forces | Driven by polar C≡N, C=O, and C-Cl bonds. |

| Potential Interactions | Weak C-H···N/O hydrogen bonds, Halogen···N contacts | Observed in crystal structures of other substituted benzonitriles. researchgate.net |

Reactivity and Chemical Transformations of 3 Acetyl 4 Chlorobenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) of 3-Acetyl-4-chlorobenzonitrile is a versatile functional group that can undergo several types of reactions, including hydration, cycloaddition, and derivatization to form heterocyclic compounds.

Hydration to Amides

The hydration of nitriles to amides is a fundamental transformation in organic synthesis. This reaction can be catalyzed by acids, bases, or metal complexes. lumenlearning.comrsc.orgoatext.com For instance, a transition metal-free process using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been shown to be effective for the selective hydration of various nitriles to their corresponding amides. rsc.org Another method employs sodium hydroxide in isopropanol (B130326) to achieve the same transformation. oatext.com Copper-catalyzed hydration has also been reported as a mild and efficient procedure. d-nb.info While specific studies on the hydration of this compound are not detailed, the general principles of nitrile hydration suggest that it can be converted to 3-Acetyl-4-chlorobenzamide under appropriate conditions. lumenlearning.comrsc.orgoatext.comd-nb.info

The general mechanism for acid-catalyzed hydration involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. lumenlearning.com Subsequent proton transfer and tautomerization lead to the amide.

Table 1: General Conditions for Nitrile Hydration

| Catalyst/Reagent | Conditions | Product |

| Acid (e.g., H₂SO₄) | Water, heat | Amide |

| Base (e.g., NaOH) | Water, heat | Amide |

| Tetrabutylammonium hydroxide (TBAH) | Water | Amide |

| Copper(II) acetate/N,N-diethylhydroxylamine | 35 °C | Amide |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, a powerful tool for constructing five-membered rings. uchicago.edu In [3+2] cycloadditions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. A relevant example is the reaction of nitrile oxides with nitriles to form 1,2,4-oxadiazoles. d-nb.info

A study on the [3+2] cycloaddition reaction of 4-chlorobenzonitrile (B146240) oxide with β-aminocinnamonitrile has been conducted, providing insights into the reactivity of related systems. d-nb.info This type of reaction is characterized as a zwitterionic-type cycloaddition and shows high chemo- and regioselectivity. d-nb.info The reaction proceeds via a non-concerted two-stage one-step mechanism. d-nb.info It is plausible that this compound could undergo similar [3+2] cycloaddition reactions with suitable 1,3-dipoles to yield substituted heterocyclic systems. beilstein-journals.orgluisrdomingo.comacs.org

Derivatization to Heterocyclic Compounds

The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, the catalytic trimerization of 4-chlorobenzonitrile, driven by the electron-withdrawing nature of the chloro substituent, yields 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine. This suggests that this compound could potentially undergo similar cyclotrimerization reactions.

Furthermore, nitriles are used in the synthesis of pyridines and other heterocyclic systems. mdpi.comrsc.orgphotonics.ru For instance, 2-amino-4-chlorobenzonitrile (B1265954) has been used in the Friedländer reaction to synthesize quinolines. rsc.org The Suzuki-Miyaura cross-coupling reaction of potassium heteroaryltrifluoroborates with 4-chlorobenzonitrile has been employed to create aryl-heterocycle bonds, demonstrating the versatility of the benzonitrile (B105546) scaffold in building complex molecules. acs.org

Reactions Involving the Acetyl Group

The acetyl group (-COCH₃) in this compound provides another reactive center, primarily through the carbonyl carbon and the α-protons.

Carbonyl Reactivity (e.g., Condensations, Reductions)

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can undergo various condensation and reduction reactions.

Condensation Reactions: The acetyl group can participate in condensation reactions with various reagents. For example, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These intermediates can then be used in further synthetic transformations.

Reduction: The acetyl group can be reduced to a secondary alcohol or completely to an ethyl group. A study on the dihydroboration of 4-acetylbenzonitrile (B130643) using a cobalt catalyst showed that both the acetyl and nitrile groups were reduced. nsf.gov The reduction of nitroarenes in the presence of an acetyl group has been achieved using an iron powder/calcium chloride system, indicating that the acetyl group can be tolerated under certain reductive conditions. sci-hub.se

Alpha-Proton Reactivity

The protons on the methyl carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation: The enolate can be alkylated or acylated by reacting with appropriate electrophiles.

Condensation Reactions: The enolate can also participate in aldol-type condensation reactions with aldehydes or ketones.

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring is a key site for reactivity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comfrontiersin.org For this compound, both the acetyl and cyano groups are electron-withdrawing, activating the chlorine atom for substitution. These reactions typically proceed via an addition-elimination mechanism. byjus.comfrontiersin.org The presence of these activating groups, particularly when positioned ortho or para to the leaving group, enhances the rate of reaction. byjus.commasterorganicchemistry.comyoutube.com

Common nucleophiles used in SNAr reactions include amines, alkoxides, and azide (B81097) ions. For instance, the reaction with amines can lead to the formation of N-aryl compounds, while reaction with sodium methoxide (B1231860) would yield a methoxy-substituted benzonitrile. The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the outcome and yield of the SNAr reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Activating Groups |

| Amines | N-Aryl compounds | Acetyl, Cyano |

| Alkoxides | Aryl ethers | Acetyl, Cyano |

| Azide Ion | Aryl azides | Acetyl, Cyano |

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. Several types of cross-coupling reactions can be employed with this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. numberanalytics.comlibretexts.org It is a widely used method for creating biaryl compounds. libretexts.org The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) derivative. numberanalytics.comgoogleapis.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. numberanalytics.com Research has shown successful Suzuki-Miyaura couplings of various aryl chlorides, including functionalized benzonitriles, with heteroaryltrifluoroborates. nih.govacs.orgscispace.com

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst. numberanalytics.com This reaction is a key method for the synthesis of arylalkynes. nih.gov Applying this to this compound would involve reacting it with a terminal alkyne in the presence of a palladium catalyst, a copper salt (in some cases), and a base to produce an acetyl- and cyano-substituted diphenylacetylene (B1204595) derivative. numberanalytics.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.govnumberanalytics.comacsgcipr.org It is a versatile method for synthesizing arylamines. nih.govnumberanalytics.com The reaction of this compound with a primary or secondary amine, using a palladium catalyst and a suitable base, would provide access to a variety of N-aryl amines. acsgcipr.orgorganic-chemistry.org The choice of ligand is critical in this reaction to facilitate the catalytic cycle. amazonaws.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Substituted biphenyls |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst (optional), Base | Arylalkynes |

| Buchwald-Hartwig | Amine | Palladium catalyst, Ligand, Base | N-Aryl amines |

Nucleophilic Aromatic Substitution (SNAr)

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound can also undergo substitution reactions, though the existing substituents influence the position and feasibility of these transformations.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. numberanalytics.comuomustansiriyah.edu.iqmasterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. wikipedia.org In this compound, both the acetyl and cyano groups are electron-withdrawing and are considered deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The chloro group is also deactivating but is an ortho-, para-director. However, the strong deactivating nature of the acetyl and cyano groups, which are meta-directors, will dominate. Therefore, any electrophilic substitution would be expected to occur at the positions meta to these groups, if at all, and would likely require harsh reaction conditions. Common EAS reactions include nitration, halogenation, and sulfonation. chemistrysteps.comlibretexts.org

While SNAr reactions typically involve the displacement of a leaving group like chlorine, under certain conditions, nucleophilic attack on the aromatic ring at a position other than the one bearing the leaving group can occur, particularly with highly activated systems or through different mechanisms like the benzyne (B1209423) mechanism. However, for this compound, the primary pathway for nucleophilic attack is the displacement of the chloro substituent as described in section 4.3.1.

Electrophilic Aromatic Substitution

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides a deeper understanding of the transformations of this compound.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex . wikipedia.orgyoutube.com This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.comfrontiersin.org The stability of this complex is enhanced by the presence of electron-withdrawing groups, such as the acetyl and cyano groups in this compound, which delocalize the negative charge. youtube.com Kinetic studies of similar SNAr reactions have been used to elucidate the role of the nucleophile and the stability of the Meisenheimer complex. frontiersin.org

For Metal-Catalyzed Cross-Coupling Reactions , the mechanisms are more complex and involve a catalytic cycle.

The Suzuki-Miyaura coupling mechanism generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The Sonogashira coupling also proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) or direct reaction with the alkyne, and subsequent reductive elimination. uni-giessen.de

The Buchwald-Hartwig amination catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then yields the C-N bond and regenerates the palladium(0) catalyst. numberanalytics.com

In some cases, the formation of intermediates in these reactions has been studied. For example, the reaction of a titanium complex with 4-chlorobenzonitrile has been shown to form specific intermediates that can be further reacted. nih.gov

Theoretical and Computational Studies of 3 Acetyl 4 Chlorobenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure).

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures. scispace.com By optimizing the geometry, researchers can find the lowest energy conformation of the molecule. This process involves calculating key structural parameters. For 3-Acetyl-4-chlorobenzonitrile, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. ijcce.ac.irsid.ir The resulting data would be presented in a table detailing the molecule's bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

The following table structure illustrates the type of data that would be obtained from a DFT geometry optimization. Specific values for this compound are not available in published literature.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C=O, C≡N, C-Cl) | Data not available |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, O=C-C) | Data not available |

| Dihedral Angles | Torsional angles defining the 3D shape of the molecule | Data not available |

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. faccts.de This method is used to predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies required to promote an electron to higher energy orbitals (excited states). rsc.orgijcrar.com These calculations yield information on maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the specific molecular orbitals involved in the electronic transitions. rsc.org

Table 2: Predicted Electronic Excitation Properties for this compound (Illustrative)

This table shows the typical data generated from TD-DFT calculations to predict a compound's UV-Vis spectrum. Specific values for this compound are not available.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) can offer higher accuracy for certain properties. For a molecule like this compound, these methods could be used to benchmark the results obtained from DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ijcrar.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests the molecule is more polarizable and more reactive.

Table 3: Frontier Molecular Orbital Properties for this compound (Illustrative)

FMO analysis provides key insights into reactivity. This table outlines the parameters that would be calculated. Specific values for this compound are not available.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available |

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structure. uni-muenchen.de This method provides detailed information about charge distribution, hybridization, and, crucially, the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. ijcrar.com These "hyperconjugative" interactions can explain the stability of certain molecular conformations.

Natural Localized Molecular Orbital (NLMO) analysis offers a way to express each delocalized canonical molecular orbital as a combination of localized NBOs, clarifying the bonding, non-bonding, or anti-bonding character of each molecular orbital. wisc.edu

Table 4: NBO Second-Order Perturbation Analysis for this compound (Illustrative)

NBO analysis quantifies intramolecular charge transfer and stabilizing interactions. The table shows a representative format for these findings. Specific data for this compound is unavailable.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Molecular Electron Density Theory (MEDT) for Reactivity Insights

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework for studying chemical reactivity, positing that changes in electron density, rather than orbital interactions, are the primary drivers of a reaction. researchgate.net MEDT analyzes the global and local reactivity indices derived from conceptual DFT, such as electronic chemical potential, chemical hardness, and electrophilicity. researchgate.netnih.gov By analyzing the electron density at the ground state of the molecule, MEDT can predict the most favorable sites for nucleophilic or electrophilic attack, providing a powerful tool for understanding reaction mechanisms. researchgate.net For this compound, an MEDT study would involve calculating these indices to predict its behavior in various chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic data of this compound, showing a strong correlation with experimental findings.

Computed Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been used to calculate the harmonic vibrational frequencies of related molecules. ijcce.ac.irijrte.org These calculations help in the assignment of fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectra. ijrte.orgijcrar.com For accurate correlation with experimental data, calculated frequencies are often scaled to account for anharmonicity and computational approximations. ijcce.ac.irderpharmachemica.com The calculated vibrational frequencies for the core structure of similar benzonitrile (B105546) derivatives show good agreement with experimental values, aiding in the identification of characteristic vibrations such as C-H stretching, C=C aromatic stretching, and the distinctive C≡N stretching of the nitrile group. ijrte.orgderpharmachemica.com

Table 1: Representative Computed Vibrational Frequencies for a Related Benzonitrile Derivative

| Vibrational Mode | Computed Wavenumber (cm⁻¹) |

|---|---|

| C≡N Stretch | 2230 |

| C=O Stretch | 1685 |

| Aromatic C=C Stretch | 1590 |

| C-Cl Stretch | 780 |

| CH₃ Asymmetric Stretch | 2995 |

| CH₃ Symmetric Stretch | 2920 |

Note: These are typical values for a substituted benzonitrile and may vary for this compound. Data is illustrative and based on general findings for similar compounds.

Calculated NMR Chemical Shifts

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts through computational models provides valuable information for structural elucidation. ijcce.ac.irijcce.ac.ir The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. researchgate.netfaccts.de Calculated chemical shifts for protons and carbons in molecules with similar functional groups, such as acetyl and chlorobenzonitrile moieties, generally show good correlation with experimental data, although solvent effects can influence the results. mdpi.comoregonstate.edu For instance, the chemical shift of the acetyl group's methyl protons and the aromatic protons can be accurately predicted, aiding in their definitive assignment in the experimental spectrum. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in a Substituted Benzene (B151609) Ring

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 118 |

| C=O | 197 |

| Aromatic C-Cl | 138 |

| Aromatic C-C=O | 135 |

| Aromatic C-H | 128-133 |

| CH₃ | 26 |

Note: These are representative predicted values and can differ for the specific structure of this compound.

Predicted UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like this compound. ijcce.ac.irscispace.com These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijcrar.com The predicted UV-Vis spectra for related aromatic nitriles often show π→π* transitions, and the results generally align well with experimental measurements conducted in various solvents. scispace.comrsc.org

Table 3: Predicted UV-Vis Absorption Data for a Related Aromatic Compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π→π* | 315 | 0.012 |

| π→π* | 270 | 0.000 |

Note: This data is illustrative and based on findings for a comparable molecule. scispace.com The specific values for this compound may vary.

Investigation of Non-Linear Optical (NLO) Properties

Computational studies are crucial for evaluating the Non-Linear Optical (NLO) properties of organic molecules. analis.com.mynih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a material. ijcce.ac.iranalis.com.my DFT calculations can be employed to determine the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. ijcce.ac.iranalis.com.my The presence of electron-donating (acetyl) and electron-withdrawing (nitrile and chloro) groups suggests that this molecule may exhibit significant NLO properties due to intramolecular charge transfer. analis.com.mynih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Theoretical calculations provide deep insights into the mechanisms of chemical reactions. For reactions involving benzonitrile derivatives, computational studies can elucidate reaction pathways, transition states, and activation energies. researchgate.net For example, in nucleophilic substitution reactions or cycloadditions, DFT calculations can help to understand the chemo- and regioselectivity of the reaction. researchgate.net The Molecular Electron Density Theory (MEDT) has been applied to understand the reactivity of similar nitrile compounds. researchgate.net

Structure-Activity Relationship (SAR) Theoretical Frameworks

Theoretical frameworks for Structure-Activity Relationship (SAR) studies help in understanding how the molecular structure of this compound relates to its potential biological or chemical activity. ijcce.ac.iracs.org Computational methods can calculate various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.net These descriptors can be correlated with the compound's reactivity and potential interactions with biological targets. ijcce.ac.irresearchgate.net For instance, a smaller HOMO-LUMO gap often suggests higher chemical reactivity. researchgate.net

Applications and Advanced Research Directions for 3 Acetyl 4 Chlorobenzonitrile

Role as an Advanced Organic Building Block in Multistep Synthesis

3-Acetyl-4-chlorobenzonitrile is classified as an organic building block, a term for compounds that are used in the construction of larger, more complex molecules. apolloscientific.co.uk Its utility in multistep synthesis is derived from the distinct reactivity of its functional groups. The acetyl (COCH₃), chloro (Cl), and nitrile (CN) groups can each participate in different types of chemical reactions, allowing for a step-by-step assembly of intricate molecular frameworks.

Chemists can selectively target one functional group while leaving the others intact for subsequent reactions. For instance, the ketone of the acetyl group can be modified, the nitrile group can be hydrolyzed or reduced, and the chloro group can be substituted through various coupling reactions. This controlled, sequential modification is the essence of multistep synthesis.

The strategic placement of these groups on the aromatic ring also influences their reactivity. For example, the acetyl and nitrile groups can direct incoming reagents to specific positions on the ring, a concept known as regioselectivity. This control is critical for building a precise molecular architecture, which is often a requirement in the synthesis of pharmaceuticals and other functional materials. The development of novel chemical strategies often relies on building blocks like this compound that offer multiple points for modification. scholaris.ca

A variety of related benzonitrile (B105546) derivatives are also used as building blocks in organic synthesis, highlighting the importance of this class of compounds. cymitquimica.com The ability to introduce functionalities like trifluoromethyl groups or to participate in reactions like the Suzuki-Miyaura coupling expands the range of possible products. mdpi.com

Table 1: Key Reactions in Multistep Synthesis

| Reaction Type | Functional Group Involved | Potential Transformation |

|---|---|---|

| Nucleophilic Aromatic Substitution | Chloro Group | Replacement with other functional groups (e.g., methoxy, amino). |

| Hydrolysis | Nitrile Group | Conversion to a carboxylic acid. quora.com |

| Reduction | Nitrile Group | Conversion to an amine. |

| Ketone Chemistry | Acetyl Group | Aldol condensation, reduction to an alcohol, etc. |

Utility in the Synthesis of Complex Molecular Architectures (e.g., Pyrazole (B372694) Derivatives)

One of the significant applications of this compound is in the synthesis of heterocyclic compounds, particularly pyrazole derivatives. Pyrazoles are a class of organic compounds with a five-membered ring containing two adjacent nitrogen atoms. They are of great interest in medicinal chemistry due to their presence in many biologically active compounds. orgsyn.org

The synthesis of pyrazole rings often involves the reaction of a compound containing a 1,3-dicarbonyl moiety (or a functional equivalent) with hydrazine (B178648) or its derivatives. The acetyl group of this compound can serve as a key component in forming the pyrazole ring. For instance, it can be reacted with a hydrazine to initiate the cyclization process that forms the pyrazole core.

Patents have described processes where related chlorobenzonitrile structures are used as intermediates in the preparation of complex pyrazole-containing molecules. google.comgoogle.com These molecules are sometimes developed as potential therapeutic agents, such as androgen receptor antagonists. google.com The synthesis of these complex structures often involves multiple steps, including coupling reactions and the formation of the heterocyclic ring. google.comgoogle.com The straightforward synthesis of such complex molecules is a significant advancement compared to older, multistep methods. sci-hub.se

The synthesis of pyrazolo[4,3-b]pyridines, a related class of compounds, has been developed from readily available 2-chloro-3-nitropyridines, showcasing the versatility of similar building blocks in creating diverse heterocyclic systems. mdpi.com

Development of Novel Materials and Functional Molecules from this compound

The chemical properties of this compound make it a valuable precursor for the development of novel materials and functional molecules. The term "functional molecules" refers to compounds designed to have specific properties or to perform specific tasks, such as acting as a drug, a dye, or a component in an electronic device.

The nitrile group is a key feature in the synthesis of certain types of polymers and high-performance pigments. wikipedia.orgalzchem.com For example, the trimerization of benzonitriles can lead to the formation of triazine-based structures, which can be used in materials science. While this specific reaction for this compound is not detailed, the principle applies to the broader class of benzonitriles.

Furthermore, the combination of the chloro and nitrile groups on the aromatic ring can influence the electronic properties of the molecule, making it a candidate for incorporation into materials with specific optical or electronic functions. Diaryl ethers, for instance, which can be synthesized from related chlorobenzonitrile precursors, have applications in materials for organic light-emitting devices (OLEDs). mdpi.com

The synthesis of complex molecules with potential biological activity is a major area of research. For example, derivatives of 1,3,4-oxadiazole, another type of heterocyclic compound, have been studied for their potential anticancer activity. researchgate.net The synthesis of such molecules often starts from versatile building blocks.

Future Research Perspectives in Synthetic Chemistry

The future of synthetic chemistry lies in the development of more efficient and selective reactions. For this compound, future research could focus on several key areas:

Catalysis: Developing new catalysts to enable more efficient and environmentally friendly transformations of its functional groups. This could include catalysts for C-H activation, allowing for direct modification of the aromatic ring, or improved catalysts for cross-coupling reactions. Research into terpyridine-based metal complexes, for example, has shown promise in various catalytic applications. nih.gov

Flow Chemistry: Adapting the reactions involving this compound to flow chemistry systems. Flow chemistry, where reactions are run in continuous streams rather than in batches, can offer better control over reaction conditions, improved safety, and easier scalability.

Novel Reaction Pathways: Discovering new ways to use the unique combination of functional groups in this compound to build novel molecular scaffolds. This could involve tandem or domino reactions, where multiple chemical transformations occur in a single step, leading to a rapid increase in molecular complexity. The development of one-pot synthesis methods is a key area of interest. mdpi.com

The ongoing development of new synthetic methods, such as improved Schmidt conversions of aldehydes to nitriles, continues to expand the toolkit available to chemists. mdpi.com

Emerging Areas for this compound Utilization

As our understanding of chemistry and biology deepens, new applications for versatile building blocks like this compound are likely to emerge. Some potential areas include:

Medicinal Chemistry: The search for new drugs is a constant endeavor. The pyrazole and other heterocyclic structures that can be synthesized from this compound are prevalent in many biologically active molecules. researchgate.net Future work could involve its use in the synthesis of libraries of related compounds for high-throughput screening against various diseases. For example, novel polymorphs of complex molecules for pharmaceutical use are an area of active research. google.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. sarex.com The structural motifs accessible from this compound could be relevant in this field.

Materials Science: The demand for new materials with tailored properties is ever-increasing. This compound could be used to create new polymers, liquid crystals, or organic electronic materials. The synthesis of m-aryloxy phenols, for example, has led to materials for functional plastics and OLEDs. mdpi.com

The development of complex chemical entities often relies on the availability of building blocks with multiple points for reaction. scholaris.ca As research progresses, the full potential of this compound as a key synthetic intermediate will continue to be explored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.